(S)-(-)-Carbidopa-d3 is a deuterium-labeled analog of carbidopa, primarily used in pharmacokinetic studies and analytical chemistry as an internal standard. Carbidopa itself is a medication that inhibits the enzyme aromatic L-amino acid decarboxylase, which prevents the conversion of levodopa to dopamine outside the brain, thereby enhancing the effectiveness of levodopa in treating Parkinson's disease. The addition of deuterium isotopes in (S)-(-)-Carbidopa-d3 allows for precise tracking and quantification in biological samples.
(S)-(-)-Carbidopa-d3 is classified under stable isotopes and pharmaceutical compounds. It is particularly relevant in the context of drug formulation and bioanalytical methods. The compound can be sourced from specialized chemical suppliers that focus on isotopically labeled compounds for research purposes, such as MedChemExpress and Clearsynth .
The synthesis of (S)-(-)-Carbidopa-d3 involves several routes, with a focus on modifying existing methods for producing carbidopa. Key synthetic routes include:
The synthesis often requires careful control of reaction conditions, including temperature and pressure, to optimize yield and purity.
(S)-(-)-Carbidopa-d3 has a molecular formula of and a molecular weight of approximately 229.25 g/mol . The presence of deuterium atoms replaces hydrogen atoms in the structure, which is crucial for its application as an internal standard in mass spectrometry.
(S)-(-)-Carbidopa-d3 undergoes similar reactions as its non-deuterated counterpart, particularly in its role in inhibiting aromatic L-amino acid decarboxylase. The reactions are typically studied using advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) to monitor the pharmacokinetics and metabolic pathways involving this compound .
The mechanism of action for (S)-(-)-Carbidopa-d3 parallels that of carbidopa. It acts by inhibiting the enzyme aromatic L-amino acid decarboxylase, which prevents the conversion of levodopa to dopamine outside the central nervous system. This inhibition increases the availability of levodopa to cross the blood-brain barrier, where it can be converted into dopamine, thus alleviating symptoms of Parkinson's disease.
(S)-(-)-Carbidopa-d3 exhibits properties typical of pharmaceutical compounds:
(S)-(-)-Carbidopa-d3 is primarily utilized in scientific research for:
The use of deuterated compounds like (S)-(-)-Carbidopa-d3 enhances the reliability of analytical results by minimizing matrix effects during sample analysis .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2